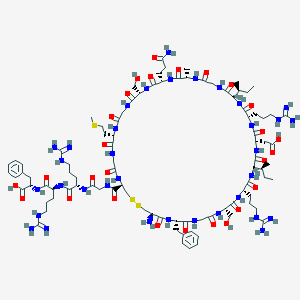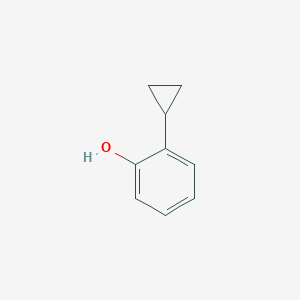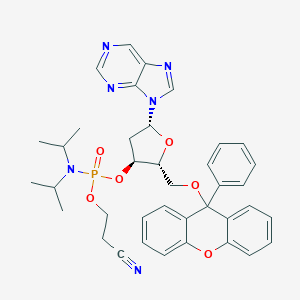
Dcppxn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DCPPXN, also known as N,N-diethyl-2-[2-(4-chlorophenoxy)phenyl]acetamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
DCPPXN acts as a selective antagonist of the type 1 cannabinoid receptor (CB1), which is primarily expressed in the central nervous system. By blocking the activity of CB1 receptors, DCPPXN can modulate the effects of endocannabinoids, which are known to play a role in various physiological processes, including pain perception, appetite regulation, and mood regulation.
生化学的および生理学的効果
In vitro studies have shown that DCPPXN can effectively block the activity of CB1 receptors in a dose-dependent manner. In vivo studies in rodents have demonstrated that DCPPXN can modulate the effects of endocannabinoids on behavior, including anxiety-like behavior, locomotor activity, and memory processes. DCPPXN has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of using DCPPXN in lab experiments is its selectivity for CB1 receptors, which allows for a more precise modulation of endocannabinoid signaling compared to non-selective cannabinoid receptor antagonists. However, DCPPXN has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
将来の方向性
Future research on DCPPXN could focus on optimizing its synthesis method to improve its purity and yield. Additionally, further studies are needed to investigate the potential therapeutic applications of DCPPXN, particularly in the treatment of pain and anxiety disorders. Finally, DCPPXN could be used as a tool for investigating the role of the endocannabinoid system in various physiological processes, such as appetite regulation and mood regulation.
合成法
DCPPXN can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with 2-bromoacetophenone, followed by the reaction of the resulting compound with diethylamine. The final product is obtained through a purification process using column chromatography. The purity and yield of the final product can be optimized through various modifications of the synthesis method.
科学的研究の応用
DCPPXN has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the role of the endocannabinoid system in the brain and its effects on behavior. DCPPXN has also been used in studies investigating the effects of endocannabinoid signaling on synaptic plasticity and learning and memory processes.
特性
CAS番号 |
114155-97-4 |
|---|---|
製品名 |
Dcppxn |
分子式 |
C38H41N6O6P |
分子量 |
708.7 g/mol |
IUPAC名 |
3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-yl]oxyphosphoryl]oxypropanenitrile |
InChI |
InChI=1S/C38H41N6O6P/c1-26(2)44(27(3)4)51(45,47-20-12-19-39)50-34-21-36(43-25-42-31-22-40-24-41-37(31)43)49-35(34)23-46-38(28-13-6-5-7-14-28)29-15-8-10-17-32(29)48-33-18-11-9-16-30(33)38/h5-11,13-18,22,24-27,34-36H,12,20-21,23H2,1-4H3/t34-,35+,36+,51?/m0/s1 |
InChIキー |
HZJOYKSHAZBQGQ-XPXLEKHWSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
正規SMILES |
CC(C)N(C(C)C)P(=O)(OCCC#N)OC1CC(OC1COC2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5)N6C=NC7=CN=CN=C76 |
同義語 |
3'-O-((N,N-diisopropylamino)(2-cyanoethoxy)phosphinyl)-5'-O-(9-phenylxanthen-9-yl)-2'-deoxynebularine DCPPXN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



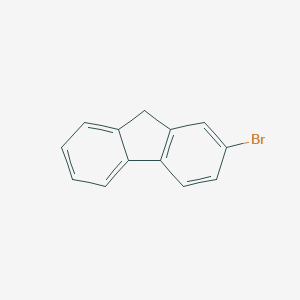
![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)
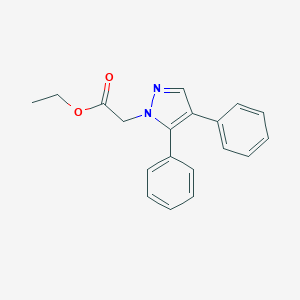

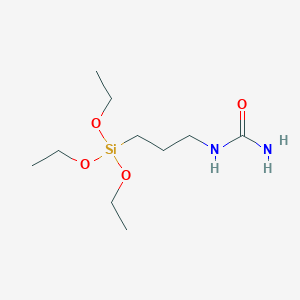
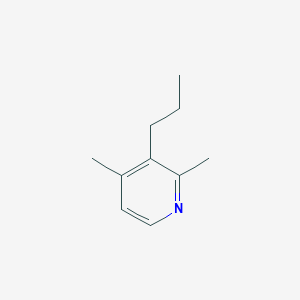
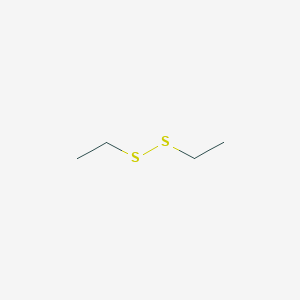
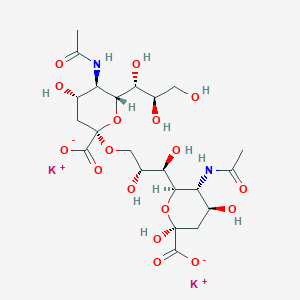
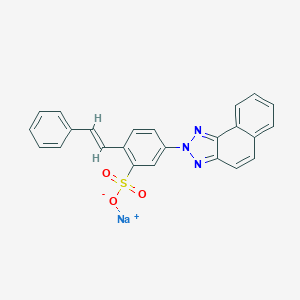
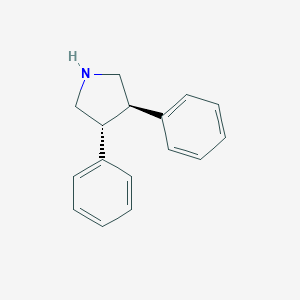
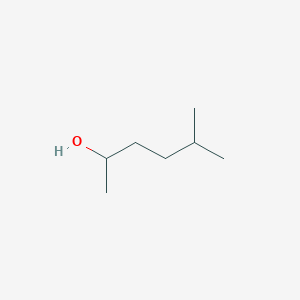
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
